molecular formula C16H16Cl2N2O2 B270720 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide

Cat. No. B270720
M. Wt: 339.2 g/mol
InChI Key: QLESDYABGBOPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SR9009 is a Rev-Erbα agonist, which means that it can activate the Rev-Erbα protein in the body. The Rev-Erbα protein plays a crucial role in regulating the circadian rhythm, metabolism, and energy homeostasis.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide works by activating the Rev-Erbα protein in the body. The Rev-Erbα protein plays a crucial role in regulating the circadian rhythm, metabolism, and energy homeostasis. When 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide activates the Rev-Erbα protein, it increases the expression of genes involved in energy metabolism, which leads to increased energy expenditure and decreased fat storage.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several biochemical and physiological effects, including:
1. Increased energy expenditure: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide increases energy expenditure by increasing the expression of genes involved in energy metabolism.
2. Decreased fat storage: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide decreases fat storage by increasing energy expenditure and reducing lipid synthesis.
3. Improved glucose metabolism: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide improves glucose metabolism by increasing insulin sensitivity and glucose uptake.
4. Increased muscle mass: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide increases muscle mass by increasing the expression of genes involved in muscle growth and differentiation.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a highly potent compound, which means that small doses can produce significant effects.
2. Specificity: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a specific Rev-Erbα agonist, which means that it only activates the Rev-Erbα protein and does not affect other proteins in the body.
3. Oral bioavailability: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has high oral bioavailability, which means that it can be administered orally and does not require injections.
Limitations:
1. Limited research: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a relatively new compound, and there is limited research on its long-term effects and safety.
2. Expensive: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is an expensive compound, which can make it difficult for researchers to use in large-scale experiments.
3. Limited availability: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is not widely available, which can make it difficult for researchers to obtain.

Future Directions

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several potential future directions, including:
1. Clinical trials: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has shown promising results in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide may be used in combination with other compounds to enhance its therapeutic effects.
3. New formulations: New formulations of 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide may be developed to improve its bioavailability and reduce its cost.
4. New applications: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide may have potential applications in other areas, such as cancer therapy and neurodegenerative diseases.
Conclusion:
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide works by activating the Rev-Erbα protein in the body, which leads to increased energy expenditure, decreased fat storage, improved glucose metabolism, and increased muscle mass. 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several advantages and limitations for lab experiments, and there are several potential future directions for its use. Further research is needed to determine its safety and efficacy in humans and to explore its potential applications in other areas.

Synthesis Methods

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the reaction of 4-chloro-2,6-dimethylphenol with sodium hydroxide to form 2,4-dichloro-6-methylphenol. The second step involves the reaction of 2,4-dichloro-6-methylphenol with pyridine-4-carboxaldehyde to form 4-(pyridin-4-ylmethyl)-2,4-dichloro-6-methylphenol. The final step involves the reaction of 4-(pyridin-4-ylmethyl)-2,4-dichloro-6-methylphenol with 4-bromobutanoyl chloride to form 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide are as follows:
1. Obesity: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been shown to improve metabolic function and reduce obesity in mice by increasing energy expenditure and decreasing fat storage.
2. Diabetes: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been shown to improve glucose metabolism and insulin sensitivity in mice, making it a potential treatment for diabetes.
3. Muscle wasting: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been shown to increase muscle mass and improve muscle function in mice, making it a potential treatment for muscle wasting diseases.
4. Cardiovascular diseases: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been shown to improve cardiovascular function and reduce inflammation in mice, making it a potential treatment for cardiovascular diseases.

properties

Product Name

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide

Molecular Formula

C16H16Cl2N2O2

Molecular Weight

339.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide

InChI

InChI=1S/C16H16Cl2N2O2/c17-13-3-4-15(14(18)10-13)22-9-1-2-16(21)20-11-12-5-7-19-8-6-12/h3-8,10H,1-2,9,11H2,(H,20,21)

InChI Key

QLESDYABGBOPDF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCC2=CC=NC=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCC2=CC=NC=C2

solubility

43.6 [ug/mL]

Origin of Product

United States

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